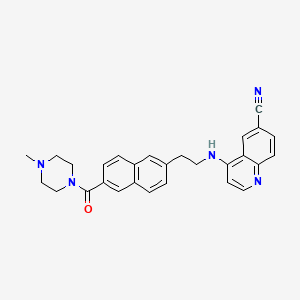
GLP-1R agonist 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GLP-1R agonist 3 is a member of the glucagon-like peptide-1 receptor agonists, a class of drugs that mimic the actions of the endogenous incretin hormone glucagon-like peptide-1. These compounds are primarily used to manage blood sugar levels in individuals with type 2 diabetes by activating the glucagon-like peptide-1 receptor. This activation leads to a series of physiological responses that help regulate glucose homeostasis, reduce food intake, and promote weight loss .
Preparation Methods
The synthesis of GLP-1R agonist 3 typically involves recombinant expression and chemical modification. The process begins with the recombinant expression of the linear peptide, followed by the attachment of a polyethylene glycol-fatty acid staple in a subsequent chemical reaction step. This semisynthesis protocol simplifies the scale-up manufacturing of the compound . Additionally, saturation mutagenesis and chemical design techniques are employed to diversify the N-terminal region of the peptide, enhancing its stability and efficacy .
Chemical Reactions Analysis
GLP-1R agonist 3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include adenylate cyclase activators, cyclic adenosine monophosphate, and protein kinase A. The major products formed from these reactions are typically modified peptides with enhanced stability and efficacy .
Scientific Research Applications
GLP-1R agonist 3 has a wide range of scientific research applications. In chemistry, it is used to study the interactions between peptides and receptors. In biology, it is employed to investigate the physiological effects of glucagon-like peptide-1 receptor activation, including its role in glucose homeostasis and appetite regulation. In medicine, this compound is used to develop treatments for type 2 diabetes, obesity, and other metabolic disorders. Additionally, it has shown potential in treating neuroinflammation, promoting nerve growth, and improving heart function .
Mechanism of Action
GLP-1R agonist 3 works by activating the glucagon-like peptide-1 receptor. This activation stimulates adenylate cyclase, which converts adenosine triphosphate to cyclic adenosine monophosphate. The increase in cyclic adenosine monophosphate levels activates protein kinase A, leading to a series of downstream effects, including the inhibition of glucagon release, stimulation of insulin production, and slowing of gastric emptying. These actions collectively reduce hyperglycemia and promote weight loss .
Comparison with Similar Compounds
GLP-1R agonist 3 is similar to other glucagon-like peptide-1 receptor agonists, such as exenatide, liraglutide, and semaglutide. this compound is unique in its enhanced stability and efficacy due to the incorporation of a polyethylene glycol-fatty acid staple. This modification improves its pharmacokinetic properties, making it a more effective treatment option for type 2 diabetes and obesity .
Similar Compounds:- Exenatide
- Liraglutide
- Semaglutide
- Dulaglutide
- Tirzepatide
Properties
Molecular Formula |
C31H28FN5O4 |
|---|---|
Molecular Weight |
553.6 g/mol |
IUPAC Name |
2-[[4-[6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl]-3,6-dihydro-2H-pyridin-1-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C31H28FN5O4/c32-25-14-20(16-33)4-5-23(25)19-41-30-3-1-2-26(35-30)21-8-11-36(12-9-21)18-29-34-27-7-6-22(31(38)39)15-28(27)37(29)17-24-10-13-40-24/h1-8,14-15,24H,9-13,17-19H2,(H,38,39)/t24-/m0/s1 |
InChI Key |
HLOTYODPTNOHMJ-DEOSSOPVSA-N |
Isomeric SMILES |
C1CO[C@@H]1CN2C3=C(C=CC(=C3)C(=O)O)N=C2CN4CCC(=CC4)C5=NC(=CC=C5)OCC6=C(C=C(C=C6)C#N)F |
Canonical SMILES |
C1COC1CN2C3=C(C=CC(=C3)C(=O)O)N=C2CN4CCC(=CC4)C5=NC(=CC=C5)OCC6=C(C=C(C=C6)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![O6-[4-(Azidomethyl)benzyl]guanine](/img/structure/B10861193.png)
![(2S)-2-[6-(4-aminopiperidin-1-yl)-3,5-dicyano-4-ethylpyridin-2-yl]sulfanyl-2-phenylacetamide](/img/structure/B10861208.png)
![sodium;[(2S,5R)-2-(acetamidocarbamoyl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate](/img/structure/B10861215.png)
![(2R)-2-[[2-(3,5-difluorophenyl)acetyl]amino]-N-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]propanamide](/img/structure/B10861219.png)



![(2R)-1-[5-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-ylsulfonyl)-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-2-yl]-2-hydroxy-2-(2-methyl-1,3-benzoxazol-4-yl)ethanone](/img/structure/B10861270.png)
![1H-Cycloprop[e]azulen-4-ol, decahydro-1,1,4,7-tetramethyl-, [1ar-(1aalpha,4alpha,4abeta,7alpha,7abeta,7balpha)]-](/img/structure/B10861275.png)

![(2S,4S)-4-[(4-phenylphenyl)methylamino]pyrrolidine-2-carboxylic acid](/img/structure/B10861292.png)


